2,2'-Methylenebis[5-(isocyanatomethyl)furan]
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Overview
Description
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a methylene bridge, each furan ring bearing an isocyanatomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-Methylenebis[5-methylfuran] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of isocyanate groups through the reaction of the methyl groups with phosgene, resulting in the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas, carbamates, and thiocarbamates.
Scientific Research Applications
2,2’-Methylenebis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functional materials.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in medicinal chemistry or cross-linking in polymer science .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[5-methylfuran]
- 2,2’-Methylenebis[5-isocyanato]furan
Uniqueness
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is unique due to the presence of both isocyanate and furan functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it distinct from other similar compounds that may lack one of these functional groups .
Properties
CAS No. |
90398-93-9 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(isocyanatomethyl)-5-[[5-(isocyanatomethyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C13H10N2O4/c16-8-14-6-12-3-1-10(18-12)5-11-2-4-13(19-11)7-15-9-17/h1-4H,5-7H2 |
InChI Key |
ZKUNQCQGTATMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CN=C=O)CC2=CC=C(O2)CN=C=O |
Origin of Product |
United States |
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